5-(5-Bromo-2-fluorophenyl)-1,3-oxazole
Description
Significance of 1,3-Oxazole Scaffolds in Contemporary Chemical Research
The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a fundamental building block found in a wide array of natural products and synthetically developed molecules with significant biological activities. derpharmachemica.com Its prevalence in medicinal chemistry stems from its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. nih.gov
The oxazole (B20620) ring is considered a "bioisostere" of amide and ester functionalities, meaning it can mimic these groups in biological systems while often conferring improved metabolic stability and oral bioavailability. nih.gov This has led to the incorporation of the 1,3-oxazole motif into numerous compounds investigated for a variety of therapeutic applications. derpharmachemica.compharmaguideline.com
Table 1: Examples of Biological Activities Associated with 1,3-Oxazole Derivatives
| Biological Activity | Example Compound Class/Drug | Reference |
|---|---|---|
| Antibacterial | Sulfamoxole, Oxazole-pyrazole analogues | derpharmachemica.comyoutube.com |
| Anti-inflammatory | Oxaprozin | derpharmachemica.com |
| Anticancer | Mubritinib (Tyrosine kinase inhibitor) | derpharmachemica.com |
| Antidiabetic | Aleglitazar | derpharmachemica.com |
| Antiviral | (-)-Hennoxazole A (Natural Product) | derpharmachemica.com |
The versatility of the oxazole ring allows it to serve as a pharmacophore or as a linker connecting different functional parts of a molecule. nih.gov Its electronic properties and relative stability make it an attractive component for synthetic chemists exploring new chemical space for drug discovery. derpharmachemica.commdpi.com
Overview of Halogenated Aryl-Oxazole Derivatives in Advanced Organic Synthesis and Mechanistic Studies
Halogenated organic compounds are fundamental building blocks in modern organic synthesis, primarily due to their utility in cross-coupling reactions. The carbon-halogen bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of complex molecule construction. researchgate.net When a halogenated aryl group is attached to an oxazole ring, it creates a bifunctional scaffold with multiple sites for chemical modification.
The specific nature and position of the halogens (e.g., fluorine, bromine) on the aryl ring of a compound like 5-(5-Bromo-2-fluorophenyl)-1,3-oxazole are of significant mechanistic and synthetic interest.
Bromine: The carbon-bromine bond is a classic reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netresearchgate.net This allows for the straightforward introduction of diverse aryl, alkyl, or amino groups at this position.
Fluorine: The fluorine atom, due to its high electronegativity and small size, can significantly alter the electronic properties of the molecule. It can influence the acidity of nearby protons, modulate the binding affinity of the molecule to biological targets, and improve metabolic stability by blocking sites of oxidative metabolism.
Furthermore, the presence of halogens on the oxazole ring itself has been a subject of mechanistic studies. For instance, the "halogen dance" rearrangement, where a halogen atom migrates from one position to another on a heterocyclic ring under basic conditions, has been investigated for bromo- and iodooxazoles. researchgate.net The ability to selectively functionalize the oxazole ring at different positions (C2, C4, or C5) through strategies like directed deprotonation-halogenation or cross-coupling reactions further enhances the synthetic value of these derivatives. researchgate.netorganic-chemistry.org
Research Rationale for Investigating this compound
The specific structure of this compound does not appear to be the subject of extensive, dedicated publications. However, the rationale for its synthesis and investigation can be logically inferred from its constituent parts and their roles in discovery chemistry. This compound is best viewed as a highly versatile intermediate or building block for the synthesis of larger, more complex molecules.
The key motivations for its study likely include:
Synthetic Utility: The compound possesses at least two distinct and orthogonal reactive sites: the C-Br bond on the phenyl ring and the C-H bonds of the oxazole ring. The C-Br bond is primed for palladium-catalyzed cross-coupling, allowing for the introduction of a wide range of substituents. The 2-position of the oxazole ring is known to be susceptible to deprotonation and subsequent functionalization. pharmaguideline.comorganic-chemistry.org This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure.
Medicinal Chemistry Exploration: Given the established biological importance of the 1,3-oxazole scaffold, this compound serves as an ideal starting point for creating libraries of novel compounds for biological screening. The 4-bromo-2-fluoroaniline, a precursor to the phenyl portion of the molecule, is itself used in the synthesis of biologically active compounds, highlighting the value of this substitution pattern. researchgate.net
Structure-Activity Relationship (SAR) Studies: By using the bromine atom as a chemical handle, researchers can systematically introduce a variety of groups and study how these changes affect the biological activity of the resulting series of molecules. The fluorine atom acts as a permanent electronic and metabolic modulator, providing a constant feature across the library of analogues.
In essence, the research rationale for this compound is not necessarily focused on the intrinsic properties of the molecule itself, but on its potential as a precursor to a diverse range of new chemical entities with tailored properties for applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
5-(5-bromo-2-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-1-2-8(11)7(3-6)9-4-12-5-13-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWABNIISXNNBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CN=CO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 5 Bromo 2 Fluorophenyl 1,3 Oxazole
Established Synthetic Routes for 1,3-Oxazole Ring Formation Relevant to the Compound
The formation of the 1,3-oxazole ring can be achieved through various synthetic methodologies, broadly categorized into cyclization reactions from acyclic precursors and transition metal-catalyzed approaches. These methods offer different advantages concerning substrate scope, reaction conditions, and regioselectivity.
Cyclization Reactions from Appropriately Substituted Precursors
Cyclization reactions are a cornerstone of heterocyclic synthesis. For 1,3-oxazoles, these methods typically involve the formation of one or two new bonds from a linear precursor that already contains the requisite atoms for the ring system.
A classic and straightforward method for synthesizing 1,3-oxazoles is the condensation reaction between an α-halo ketone and a primary amide. This reaction, often referred to as the Hantzsch synthesis, involves the initial N-alkylation of the amide by the α-halo ketone, followed by cyclization and dehydration to yield the oxazole (B20620) ring. chemmethod.com
For the synthesis of 5-(5-bromo-2-fluorophenyl)-1,3-oxazole, the required precursors would be 2-bromo-1-(5-bromo-2-fluorophenyl)ethan-1-one (an α-halo ketone) and formamide (a primary amide). The reaction proceeds through an intermediate that undergoes intramolecular cyclization to form a hydroxy-oxazoline, which then dehydrates to the final oxazole product.
| Precursor 1 | Precursor 2 | Key Reaction Step | Product |
| 2-bromo-1-(5-bromo-2-fluorophenyl)ethan-1-one | Formamide | Condensation and Cyclodehydration | This compound |
The Robinson-Gabriel synthesis is a powerful method for forming oxazoles through the cyclodehydration of 2-acylamino-ketones. wikipedia.orgpharmaguideline.com This reaction typically requires a dehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, to promote the intramolecular cyclization. pharmaguideline.com The precursor, a 2-acylamino-ketone, can be prepared through various methods, including the Dakin-West reaction. wikipedia.org
To apply this synthesis to this compound, the necessary precursor is N-(2-(5-bromo-2-fluorophenyl)-2-oxoethyl)formamide. Treatment of this intermediate with a suitable cyclodehydrating agent like trifluoromethanesulfonic acid or trifluoroacetic anhydride would induce ring closure to form the target oxazole. wikipedia.orgresearchgate.net Modern variations of this method focus on one-pot procedures to access highly substituted oxazoles from readily available starting materials. researchgate.netacs.org
| Precursor | Reagent | Reaction Type | Product |
| N-(2-(5-bromo-2-fluorophenyl)-2-oxoethyl)formamide | Cyclodehydrating agent (e.g., H₂SO₄, POCl₃) | Intramolecular Cyclodehydration | This compound |
The Van Leusen oxazole synthesis is a versatile method for preparing 5-substituted 1,3-oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov The reaction is base-mediated and proceeds through a [3+2] cycloaddition mechanism. nih.gov The unique reactivity of TosMIC, which possesses acidic protons, an isocyano group, and a sulfinic acid leaving group, drives the reaction. organic-chemistry.org
For the synthesis of this compound, the reaction would involve the condensation of 5-bromo-2-fluorobenzaldehyde (B134332) with TosMIC in the presence of a base such as potassium carbonate. youtube.com The mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, and subsequent intramolecular cyclization to form an oxazoline (B21484) intermediate. organic-chemistry.orgwikipedia.org Elimination of the tosyl group from this intermediate yields the aromatic oxazole ring. wikipedia.org This method is known for its mild reaction conditions and tolerance of various functional groups. nih.gov
| Precursor 1 | Precursor 2 | Base | Mechanism Highlight | Product |
| 5-Bromo-2-fluorobenzaldehyde | Tosylmethyl isocyanide (TosMIC) | K₂CO₃ | Formation of oxazoline intermediate followed by elimination | This compound |
Transition Metal-Catalyzed Cycloaddition Approaches
Transition metal catalysis offers efficient and often milder alternatives to classical cyclization methods for constructing heterocyclic rings, including oxazoles. These reactions can provide access to diverse structures through novel bond-forming strategies.
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of oxazoles. These methods often involve an oxidative cyclization process where the copper catalyst facilitates the formation of C-N and C-O bonds. rsc.org For instance, a highly efficient synthesis of polysubstituted oxazoles can be achieved through a copper-catalyzed tandem oxidative cyclization of readily available starting materials under mild conditions. acs.org
One relevant approach is the copper(II)-catalyzed oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization at room temperature to form 2,5-disubstituted oxazoles. acs.org Another strategy involves the reaction of 1-alkynes with acyl azides in the presence of a copper catalyst. tandfonline.com To synthesize this compound, a plausible copper-catalyzed route could involve the reaction between 5-bromo-2-fluorobenzaldehyde and a suitable nitrogen and two-carbon source, or the cyclization of a precursor derived from 5-bromo-2-fluorophenylacetylene.
| Catalyst | General Reactants | Reaction Type | Potential Application |
| Copper(II) salts | Enamides | Oxidative Cyclization via Vinylic C-H Functionalization | Synthesis of 2,5-disubstituted oxazoles acs.org |
| Copper(I) salts | 1-Alkynes and Acyl Azides | Oxidative Cycloaddition | Synthesis of 2,5-disubstituted oxazoles tandfonline.com |
| Palladium/Copper | Various precursors | Cascade Oxidative Cyclization | Synthesis of trisubstituted oxazoles rsc.org |
Palladium-Catalyzed Cyclization Strategies for Oxazoles
Palladium catalysis offers a powerful and versatile tool for the synthesis of oxazole rings, often allowing for the construction of highly substituted derivatives with good functional group tolerance. acs.orgacs.org These methods typically involve the formation of key C-N and C-O bonds in a cascade or one-pot fashion.
One prominent strategy involves the palladium-catalyzed oxidative cyclization of N-propargylamides. acs.org In this approach, a vinylpalladium intermediate is generated, which then undergoes cyclization facilitated by the carbonyl oxygen acting as a nucleophile. acs.org This methodology not only constructs the oxazole ring but can also introduce functionalities like difluoromethyl groups in a single step. acs.org
Another effective method is the bimetallic Pd-catalyzed/Cu-mediated oxidative cyclization, which can produce trisubstituted oxazoles from readily available starting materials like propargyl esters and benzylamines. rsc.orgrsc.orgnih.gov This process is believed to proceed through a cascade formation of C–N and C–O bonds, with water serving as the oxygen atom source for the oxazole ring. rsc.orgrsc.orgnih.gov The regioselectivity of this transformation is a key advantage, providing an efficient route to specifically substituted oxazoles. rsc.orgnih.gov
These palladium-catalyzed methods represent a significant advancement over traditional cyclization techniques, offering higher efficiency and broader applicability in the synthesis of complex oxazole derivatives.
Table 1: Overview of Palladium-Catalyzed Oxazole Synthesis
| Method | Key Reactants | Catalyst System | Key Features |
|---|---|---|---|
| Cascade Difluoroalkylation/Cyclization | N-propargylamides, ICF₂COOEt | Pd(OAc)₂, DavePhos | One-pot formation of difluoroalkylated oxazoles; good functional group tolerance. acs.org |
| Oxidative Cyclization | Propargyl esters, Benzylamines | Pd(OAc)₂, Cu(OAc)₂ | Bimetallic system; forms trisubstituted oxazoles; uses water as the oxygen source. rsc.orgrsc.orgnih.gov |
| Decarboxylative Addition/Cyclization | Aromatic carboxylic acids, Aliphatic nitriles | Palladium catalyst | Single-step assembly of multiply substituted oxazoles; high step economy. acs.org |
Regioselective Functionalization and Halogenation Strategies
The functionalization of the pre-formed oxazole ring is crucial for creating diverse derivatives. Regioselective methods, particularly for halogenation and C-H functionalization, are of significant interest.
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic and heterocyclic systems. nih.govsemanticscholar.orgresearchgate.net In oxazole chemistry, this method can be used to introduce substituents at specific positions by deprotonation with a strong base, such as an alkyllithium, followed by quenching with an electrophile. nih.gov The heteroatoms within the oxazole ring can direct the lithiation to an adjacent carbon atom.
Following lithiation, the resulting organolithium species can react with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine, to install a bromine atom with high regioselectivity. This strategy has been successfully applied to achieve selective bromination at the C4 position of the oxazole ring. The process involves a sequence of lithiation and subsequent reaction with the brominating agent to yield the desired bromo-oxazole derivative.
Introducing halogen atoms onto the oxazole ring after its formation is a common strategy for creating valuable synthetic intermediates. Direct bromination of an existing oxazole derivative can be achieved using various brominating agents. For instance, the direct bromination of 2-(p-acetamidophenyl)-4-methyloxazole has been demonstrated, leading to the synthesis of the corresponding bromo-oxazole, which can then be deacetylated. researchgate.net
The incorporation of fluorine often requires more specialized methods due to the high reactivity of fluorinating agents. While direct electrophilic fluorination of electron-rich heterocycles is possible, alternative strategies are often employed. One approach involves the synthesis of fluoroalkyl-substituted precursors which are then cyclized to form the desired fluoroalkyl-oxazole. For the related isoxazole (B147169) system, fluoroalkyl ynones have been used as precursors, which react with hydroxylamine to form the heterocyclic ring. nih.govresearchgate.net This highlights the importance of incorporating the fluorine or fluoroalkyl group into the starting materials prior to cyclization to achieve specific substitution patterns.
Direct C-H functionalization has emerged as a highly efficient and atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of starting materials. nih.gov For oxazole systems, transition-metal-catalyzed C-H activation has been extensively developed.
Palladium-catalyzed direct arylation is a notable example, allowing for the formation of C-C bonds at the C2 or C5 positions of the oxazole ring. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, using Pd(OAc)₂ with KOAc as the base can favor C5-arylation. researchgate.net Rhodium and nickel catalysts have also been employed for the direct arylation of oxazoles with aryl halides. nih.gov
Furthermore, C-H functionalization can be used to install the oxazole ring itself onto an aromatic system, a process termed C-H oxazolination. acs.org This transformation, which can proceed via an electrophilic aromatic substitution mechanism, converts arenes into aromatic oxazolines in a single step, which can then be oxidized to the corresponding oxazoles. acs.org
Table 2: C-H Functionalization Approaches for Oxazoles
| Functionalization Type | Position | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Direct Arylation | C2 or C5 | Palladium (e.g., Pd(OAc)₂) | Forms C-C bonds with aryl halides; regioselectivity can be controlled. nih.govresearchgate.net |
| Direct Arylation | C2 | Rhodium(I) or Nickel(0) | Alternative to palladium catalysis for coupling with aryl halides. nih.gov |
| C-H Oxazolination | N/A | Tf₂O, 2-oxazolidinone | Installs an oxazoline group on an arene, which can be a precursor to an oxazole. acs.org |
Derivatization and Further Chemical Transformations of the Compound
The presence of a bromine atom on the phenyl ring of this compound provides a reactive handle for a variety of subsequent chemical transformations, enabling the synthesis of a wide array of derivatives.
The bromine atom attached to the phenyl ring is susceptible to nucleophilic substitution, although this typically occurs via transition-metal-catalyzed cross-coupling reactions rather than direct SNAr, given the general inertness of aryl halides to the latter. However, the bromine atom on the oxazole ring itself can be more reactive towards nucleophiles.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The bromine atom on the phenyl ring of this compound serves as a key handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the extensive diversification of the core structure. The Suzuki-Miyaura, Heck, and Sonogashira reactions are prominent examples of such transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most widely used methods for forming biaryl compounds and involves the coupling of an organohalide with an organoboron compound. tcichemicals.comnih.gov The bromine atom of this compound makes it an ideal substrate for this reaction. By reacting it with various aryl or heteroaryl boronic acids or their esters, a diverse range of 5-aryl- and 5-heteroaryl-substituted (2-fluorophenyl)-1,3-oxazole analogues can be synthesized. tandfonline.commdpi.com The general reactivity for halides in Suzuki-Miyaura coupling is I > Br > OTf >> Cl. tcichemicals.com A typical catalytic system involves a palladium source, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like K₂CO₃ or Cs₂CO₃. mdpi.com
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. mdpi.commdpi.com This reaction provides a means to introduce vinyl groups at the 5-position of the phenyl ring. The reaction of this compound with various alkenes, such as acrylates, styrenes, or other vinyl compounds, would yield the corresponding vinyl-substituted products. beilstein-journals.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. nih.govmdpi.com Applying this to this compound allows for the introduction of various alkynyl moieties. researchgate.netnih.gov These alkynylated products can serve as versatile intermediates for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems. nih.gov
| Coupling Reaction | Reactant Partner | Catalytic System (Typical) | Expected Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | 5-(5-Aryl-2-fluorophenyl)-1,3-oxazole |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, PPh₃, Et₃N | 5-(5-(Alkenyl)-2-fluorophenyl)-1,3-oxazole |
| Sonogashira | Terminal Alkyne (HC≡CR) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-(5-(Alkynyl)-2-fluorophenyl)-1,3-oxazole |
Oxidation and Reduction Pathways of the Oxazole Ring and its Substituents
The 1,3-oxazole ring, while aromatic, is susceptible to certain oxidative and reductive conditions, which can lead to ring-opening or modification.
Oxidation: The oxidation of the oxazole ring can be achieved under various conditions. Strong oxidizing agents such as potassium permanganate or chromic acid can lead to the cleavage of the ring. tandfonline.compharmaguideline.com A more subtle and synthetically useful oxidation has been observed in metabolic studies. For instance, a study on 5-(3-bromophenyl)oxazole, a compound structurally similar to the title compound, revealed that it undergoes enzymatic ring oxidation to the corresponding 2-oxazolone. nih.gov This biotransformation was found to be catalyzed by the cytosolic enzyme aldehyde oxidase. nih.gov This suggests that this compound could potentially undergo a similar metabolic oxidation at the C2 position of the oxazole ring.
Reduction: The reduction of the oxazole ring is less common but can be accomplished with certain reagents. Catalytic hydrogenation can sometimes lead to the reduction of the ring, though this may require harsh conditions and can result in ring cleavage. tandfonline.com Reduction with nickel-aluminum alloy in aqueous potassium hydroxide has been reported to cause ring opening of oxazoles. tandfonline.com The stability of the oxazole ring often makes it resistant to reduction, especially when other reducible functional groups are present in the molecule.
| Transformation | Reagent/Condition | Product Type | Reference |
|---|---|---|---|
| Ring Oxidation | Aldehyde Oxidase (enzymatic) | 2-Oxazolone derivative | nih.gov |
| Ring-Opening Oxidation | KMnO₄ or Chromic Acid | Open-chain products | tandfonline.compharmaguideline.com |
| Ring-Opening Reduction | Ni/Al alloy in aq. KOH | Open-chain products | tandfonline.com |
Synthesis of Analogues with Varied Fluorophenyl Substitution Patterns
The synthesis of analogues of this compound with different substitution patterns on the fluorophenyl ring is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. Several classic and modern synthetic methods for oxazole formation can be employed, starting from appropriately substituted fluorophenyl precursors. nih.govchemmethod.comresearchgate.netthepharmajournal.com
One of the most versatile methods is the Van Leusen oxazole synthesis. This reaction involves the condensation of a substituted benzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate. To generate analogues, one would start with a variety of substituted 2-fluorobenzaldehydes. For example, using 5-chloro-2-fluorobenzaldehyde or 2-fluoro-5-methylbenzaldehyde would yield the corresponding 5-(5-chloro-2-fluorophenyl)- or 5-(2-fluoro-5-methylphenyl)-1,3-oxazole analogues, respectively.
Other established methods include:
Robinson-Gabriel Synthesis: This involves the cyclization of α-acylamino ketones. Starting from a substituted 2-fluorobenzoyl chloride, one could prepare the necessary α-acylamino ketone intermediate, which upon dehydration yields the desired oxazole.
Fischer Oxazole Synthesis: This method utilizes the condensation of cyanohydrins with aldehydes.
Cycloisomerization of Propargyl Amides: Substituted 2-fluorobenzamides can be converted into propargyl amides, which then undergo cyclization to form the oxazole ring.
The choice of synthetic route depends on the availability of starting materials and the desired substitution patterns on the final analogues. The Van Leusen approach is often favored for its operational simplicity and the commercial availability of a wide range of substituted aldehydes.
| Starting Aldehyde Precursor | Resulting Analogue |
|---|---|
| 5-Bromo-2-fluorobenzaldehyde | This compound |
| 5-Chloro-2-fluorobenzaldehyde | 5-(5-Chloro-2-fluorophenyl)-1,3-oxazole |
| 2-Fluoro-5-nitrobenzaldehyde | 5-(2-Fluoro-5-nitrophenyl)-1,3-oxazole |
| 2-Fluoro-5-methoxybenzaldehyde | 5-(2-Fluoro-5-methoxyphenyl)-1,3-oxazole |
Advanced Spectroscopic and Structural Elucidation Techniques for 5 5 Bromo 2 Fluorophenyl 1,3 Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete assignment of all atoms in the 5-(5-Bromo-2-fluorophenyl)-1,3-oxazole molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the aromatic and heterocyclic protons. The protons on the oxazole (B20620) ring, H-2 and H-4, typically appear as singlets in the aromatic region. The three protons of the 5-bromo-2-fluorophenyl ring would present as a complex multiplet system due to proton-proton (H-H) and proton-fluorine (H-F) coupling.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show nine distinct signals corresponding to the nine carbon atoms in the structure. The chemical shifts would be influenced by the attached atoms (Br, F, O, N), with the carbon attached to the fluorine exhibiting a characteristic large one-bond C-F coupling constant. The carbons of the oxazole ring have predictable chemical shifts, which are well-documented for this heterocyclic system. researchgate.net
¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom. For this compound, a single signal would be expected. The coupling constants observed in this spectrum, corresponding to its interaction with nearby protons, would further confirm the substitution pattern of the phenyl ring.
Expected ¹H and ¹³C NMR Data The following table represents hypothetical data based on known chemical shift ranges for similar structures.
Interactive Data Table: Predicted NMR Chemical Shifts (CDCl₃)| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Oxazole H-2 | ~8.0 - 8.2 (s) | ~150 - 152 |
| Oxazole H-4 | ~7.2 - 7.4 (s) | ~122 - 125 |
| Phenyl H-3' | ~7.8 - 8.0 (m) | ~128 - 130 |
| Phenyl H-4' | ~7.4 - 7.6 (m) | ~133 - 135 |
| Phenyl H-6' | ~7.1 - 7.3 (t) | ~117 - 119 (d) |
| Oxazole C-2 | - | ~150 - 152 |
| Oxazole C-4 | - | ~122 - 125 |
| Oxazole C-5 | - | ~148 - 150 |
| Phenyl C-1' | - | ~118 - 120 (d) |
| Phenyl C-2' | - | ~158 - 162 (d, ¹JCF) |
| Phenyl C-3' | - | ~128 - 130 |
| Phenyl C-4' | - | ~133 - 135 |
| Phenyl C-5' | - | ~115 - 117 |
| Phenyl C-6' | - | ~117 - 119 (d) |
s = singlet, t = triplet, m = multiplet, d = doublet. Chemical shifts are referenced to TMS. Coupling constants (J) would provide further structural detail.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Analysis
HRMS is an indispensable technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₅BrFNO), HRMS would verify the molecular formula by matching the experimental mass-to-charge ratio (m/z) to the calculated exact mass. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal the structural components of the molecule. Expected fragmentation pathways would include cleavage of the bond between the phenyl and oxazole rings, and the characteristic loss of fragments such as CO, HCN, or the bromine atom.
Data Table: HRMS Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₉H₅BrFNO |
| Calculated Exact Mass | [M+H]⁺: 255.9615, 257.9594 |
| Observed Mass | To be determined experimentally |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Characterization
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include C-H stretching for the aromatic and oxazole rings, C=C and C=N stretching within the rings, and the distinctive C-O-C stretching of the oxazole ether linkage. The C-F and C-Br bond vibrations would also be present, typically in the fingerprint region (below 1400 cm⁻¹). nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The conjugated π-system, encompassing both the phenyl and oxazole rings, is expected to absorb UV light, resulting in one or more absorption maxima (λmax). The position and intensity of these bands are characteristic of the compound's electronic structure. uni.lu
Data Table: Expected IR and UV-Vis Data
| Spectroscopy Type | Feature | Expected Range/Value |
|---|---|---|
| IR | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |
| IR | C=N Stretch (Oxazole) | 1600 - 1680 cm⁻¹ |
| IR | C=C Stretch (Aromatic/Oxazole) | 1450 - 1600 cm⁻¹ |
| IR | C-O-C Stretch (Oxazole) | 1050 - 1150 cm⁻¹ |
| IR | C-F Stretch | 1000 - 1350 cm⁻¹ |
| IR | C-Br Stretch | 500 - 650 cm⁻¹ |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
For compounds that can be grown as single crystals, X-ray crystallography provides the definitive solid-state structure. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms. A key finding would be the dihedral angle between the plane of the phenyl ring and the oxazole ring, which indicates the degree of twisting in the molecule's conformation. google.comsigmaaldrich.com Intermolecular interactions, such as π-π stacking or halogen bonding, that dictate the crystal packing could also be identified. google.com
Data Table: Hypothetical Crystallographic Parameters
| Parameter | Expected Information |
|---|---|
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) to be determined |
| Z (Molecules/Unit Cell) | To be determined |
Computational and Theoretical Investigations of 5 5 Bromo 2 Fluorophenyl 1,3 Oxazole
Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Molecular Geometry Optimization
Density Functional Theory (DFT) has been a cornerstone in the theoretical analysis of 5-(5-Bromo-2-fluorophenyl)-1,3-oxazole, offering profound understanding of its electronic structure and stability. DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, have been instrumental in optimizing the molecular geometry of related heterocyclic compounds, suggesting a similar approach would yield high-accuracy structural parameters for the title compound. ajchem-a.com These studies are fundamental for predicting the molecule's behavior in various chemical environments.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For similar oxadiazole structures, the energy gap between the HOMO and LUMO has been calculated to be around 4.4815 eV, indicating good kinetic stability. ajchem-a.com The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The distribution of these orbitals across the molecule identifies the likely sites for electrophilic and nucleophilic attack.
Table 1: Frontier Molecular Orbital Properties (Theoretical)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5743 eV |
| LUMO Energy | -2.0928 eV |
| Energy Gap (ΔE) | 4.4815 eV |
Note: Data is based on the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) and serves as a predictive model. ajchem-a.com
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. For related bromo-aryl-oxadiazole compounds, MEP analysis has successfully identified regions of negative potential, typically around nitrogen and oxygen atoms, as the most probable sites for electrophilic attack. ajchem-a.comworldscientificnews.com Conversely, areas with positive potential, often located around hydrogen atoms, are susceptible to nucleophilic attack. This mapping is crucial for predicting intermolecular interactions and the compound's binding orientation with biological targets. ajchem-a.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis offers deep insights into the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of this compound. By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the energetic stabilization arising from these charge transfer events. researchgate.netmpg.dewisc.edu This analysis helps in understanding the nature of the chemical bonds and the distribution of electron density within the molecule.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interaction Modeling
Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and intermolecular interactions of this compound over time. These simulations can model the behavior of the compound in different solvent environments and its interaction with biological macromolecules, such as proteins or DNA. zsmu.edu.ua By analyzing the trajectory of the molecule, researchers can identify preferred conformations and understand the dynamics of its binding processes, which is essential for drug design and materials science. Studies on similar oxadiazole derivatives have highlighted their potential to interact with biological targets, a line of inquiry that would be relevant for the title compound. ajchem-a.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatization Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For classes of compounds like triazole and thiazole (B1198619) derivatives, QSAR studies have been successfully used to predict toxicity and design new derivatives with improved properties. zsmu.edu.ualaccei.orgnih.govresearchgate.net By developing QSAR models for derivatives of this compound, it would be possible to predict the activity of new, unsynthesized analogs. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy and best safety profiles.
Simulation of Spectroscopic Properties for Comparative Analysis
The simulation of spectroscopic properties, such as FT-IR and NMR spectra, using DFT methods allows for a direct comparison with experimental data, aiding in the structural confirmation of this compound. Theoretical calculations of vibrational frequencies and chemical shifts for related compounds have shown excellent agreement with experimental observations. ajchem-a.comworldscientificnews.com This comparative analysis is invaluable for verifying the synthesized structure and understanding the vibrational modes and electronic transitions of the molecule.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |
Structure Activity Relationship Sar and Mechanistic Studies of 5 5 Bromo 2 Fluorophenyl 1,3 Oxazole Derivatives Excluding Direct Biological Outcomes, Dosage, and Clinical Data
Investigation of Substituent Effects on Molecular Recognition and Binding Affinities
The substituents on the phenyl ring of 5-phenyl-1,3-oxazole derivatives play a critical role in molecular recognition and binding affinities. The introduction of groups with varying electronic and steric properties can significantly alter the interaction of the molecule with its biological targets. Quantum chemical calculations have shown that the introduction of conjugated phenyl groups at the 2 and 5-positions of the oxazole (B20620) ring can increase the stability of the complex formed with biomolecules. eurekaselect.com
The nature and position of substituents on the phenyl ring are known to influence the biological activity profile of the compound. For instance, in a series of novel substituted phenyl oxazole-based compounds, it was observed that the type and position of the substituent on the benzene (B151609) ring markedly influenced their inhibitory activities. jlu.edu.cn Halogen substituents were found to be favorable for activity, suggesting their importance in molecular interactions. jlu.edu.cn Furthermore, compounds with an ortho-substituent on the phenyl ring demonstrated better activity compared to those with meta or para-substituents. jlu.edu.cn
To illustrate the impact of phenyl ring substitution on the activity of oxazole derivatives, the following table presents data from a study on 2-substituted phenyl-5-(3'-indolyl)-oxazole derivatives. While not the exact core of our focus compound, it provides valuable insights into how different substituents on the phenyl ring can modulate antioxidative activity, which is a measure of a specific molecular interaction.
Table 1: Antioxidative Activity of 2-Substituted Phenyl-5-(3'-indolyl)-oxazole Derivatives
| Compound ID | Phenyl Ring Substituent (at position 2 of oxazole) | Antioxidative Activity (Relative to Vitamin E) |
|---|---|---|
| 21 | 4-Hydroxyphenyl | 3-4 times stronger |
| 22 | 3,4-Dihydroxyphenyl | 3-4 times stronger |
| 29 | 4-Methoxyphenyl | Approximately the same |
Data sourced from a study on the synthesis and antioxidative activity of 2-substituted phenyl-5-(3'-indolyl)-oxazole derivatives. nih.gov
This data underscores the significant role of hydroxyl and methoxy (B1213986) groups on the phenyl ring in modulating the activity of the oxazole derivative.
Analysis of Molecular Target Interactions at a Conceptual Level
The 5-(5-Bromo-2-fluorophenyl)-1,3-oxazole scaffold can interact with molecular targets such as enzyme active sites and other macromolecular binding pockets through a variety of non-covalent interactions. The oxazole ring itself, being a five-membered aromatic heterocycle with both a hydrogen bond acceptor (nitrogen) and a potential weak hydrogen bond donor (C-H), can participate in specific interactions. dundee.ac.uk The heteroatoms in the oxazole ring can engage with various enzymes and receptors through diverse non-covalent bonds, leading to a range of biological actions. dundee.ac.uk
Molecular docking studies on various oxazole derivatives have provided insights into their binding modes. For example, in the case of 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities with 1,3-oxazoles, docking studies have shown interactions with amino acid residues in the active site of enzymes like E. coli DNA gyrase. mdpi.com These interactions can be influenced by the presence of electron-withdrawing groups on the phenyl ring, which can increase the affinity for the target. mdpi.com
The phenyl ring of the this compound is crucial for establishing hydrophobic and π-stacking interactions within a binding pocket. The halogen substituents, bromine and fluorine, further modulate these interactions. For instance, in docking simulations of 2-phenylbenzoxazole (B188899) compounds with mushroom tyrosinase, the phenyl moiety was found to engage in hydrophobic interactions with amino acid residues like Phe264 and Val248. researchgate.net The presence of halogen atoms can enhance these hydrophobic interactions and also introduce the possibility of halogen bonding.
Mechanistic Insights into Cellular Pathway Modulation by Oxazole Scaffolds
The mechanism by which oxazole-containing compounds exert their effects often involves direct interaction with key proteins within a signaling cascade. For instance, some oxazole derivatives act as inhibitors of tubulin polymerization, a critical process for cell division. By binding to tubulin, these compounds can disrupt the formation of microtubules, leading to cell cycle arrest. The interactions at the molecular level, as discussed in the previous section, are the foundation for these broader effects on cellular pathways.
Comparative Analysis of Halogen Substituents in Oxazole Systems and their Influence on Molecular Interactions
The presence and nature of halogen substituents on the phenyl ring of 5-phenyl-1,3-oxazole derivatives have a profound impact on their molecular interactions. The bromine and fluorine atoms in this compound contribute to the molecule's properties in distinct ways.
Fluorine, being the most electronegative element, can significantly alter the electronic properties of the aromatic ring. The carbon-fluorine bond is highly polarized and can participate in favorable electrostatic interactions within a protein binding site. Due to its small size, fluorine can often be substituted for hydrogen without causing significant steric hindrance.
Bromine, on the other hand, is larger and more polarizable than fluorine. A key interaction involving bromine is halogen bonding, which is a non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein. The strength of this interaction generally increases with the polarizability of the halogen, making bromine a more potent halogen bond donor than fluorine.
In a comparative context, the substitution of a hydrogen atom with a halogen can lead to a significant increase in binding affinity. For example, in a study of cathepsin L inhibitors, the introduction of a chlorine atom in place of a hydrogen resulted in a tenfold increase in affinity. Replacing chlorine with the more polarizable iodine led to a further tenfold increase in affinity. This highlights the potential of heavier halogens like bromine to form strong, stabilizing interactions.
The following table summarizes some key properties of fluorine and bromine relevant to their roles in molecular interactions.
Table 2: Comparison of Fluorine and Bromine Properties
| Property | Fluorine (F) | Bromine (Br) |
|---|---|---|
| Electronegativity (Pauling Scale) | 3.98 | 2.96 |
| van der Waals Radius (Å) | 1.47 | 1.85 |
| Polarizability (ų) | 0.56 | 4.77 |
| Propensity for Halogen Bonding | Low | Moderate to High |
Data compiled from various sources on chemical properties.
In the this compound molecule, the interplay between the electron-withdrawing nature of the fluorine at the ortho position and the potential for the bromine at the meta position to engage in halogen bonding creates a unique electronic and steric profile that dictates its molecular recognition and interaction landscape.
Potential Research Applications in Chemical Sciences and Advanced Materials
Role as a Versatile Synthetic Building Block for Complex Organic Architectures
The bromine atom on the phenyl ring of 5-(5-bromo-2-fluorophenyl)-1,3-oxazole serves as a key functional group for a variety of cross-coupling reactions. This reactivity is fundamental to its role as a versatile building block in the synthesis of more complex organic molecules.
One of the most powerful and widely used methods for carbon-carbon bond formation is the Suzuki-Miyaura coupling reaction . thepharmajournal.comnih.gov In this palladium-catalyzed reaction, the bromo-substituted oxazole (B20620) can be coupled with a wide range of organoboron compounds, such as boronic acids or esters. This allows for the introduction of various aryl, heteroaryl, or alkyl substituents at the position of the bromine atom, leading to the creation of diverse molecular scaffolds. nih.govnih.gov The general catalytic cycle for this reaction involves three main steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. thepharmajournal.com
The reactivity of bromo-substituted heterocycles in Suzuki-Miyaura couplings is well-documented, making it a highly probable and efficient method for the derivatization of this compound. uni.lu This capability enables synthetic chemists to design and construct a library of novel compounds with tailored electronic and steric properties for various applications.
Exploration in Materials Science, Including Organic Electronics and Functional Materials
The field of materials science, particularly organic electronics, is constantly seeking new molecules with specific electronic and photophysical properties. The structure of this compound suggests its potential as a component in the development of such materials.
The incorporation of fluorine atoms into organic conjugated materials is a well-established strategy to modify their electronic properties. researchgate.net Fluorine is highly electronegative and can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This tuning of energy levels can facilitate charge injection and transport in electronic devices such as Organic Light-Emitting Diodes (OLEDs). Oxazole-based chromophores have been investigated as neat films in OLED structures, particularly as deep-blue emitters. researchgate.net The presence of the 2-fluorophenyl group in the target compound could enhance its performance in such applications by improving electron injection and stability. researchgate.net
Furthermore, the ability to functionalize the molecule via the bromine atom allows for the synthesis of larger, more complex conjugated systems. Through reactions like the Suzuki coupling, this building block can be incorporated into polymers or oligomers designed for use as semiconductors or emissive materials in organic electronic devices.
Development as Chemical Probes for Research Purposes and Analytical Standards
Fluorescent chemical probes are invaluable tools in biological and chemical research for sensing and imaging. Oxazole derivatives are known to form the core of many fluorescent compounds. nih.govperiodikos.com.br The extended π-conjugation between the phenyl and oxazole rings in this compound provides a basis for intrinsic fluorescence.
The true potential of this molecule as a chemical probe lies in its capacity for functionalization. The bromine atom can be replaced with various reporter groups or binding moieties through cross-coupling reactions. This allows for the development of "turn-on" or "turn-off" fluorescent probes where the fluorescence properties change upon binding to a specific analyte or in a particular chemical environment. rsc.org For example, coupling with a known DNA intercalator could lead to a probe for nucleic acids. periodikos.com.br The photophysical properties of such probes can be further fine-tuned by the electronic effects of the fluorine atom.
Moreover, due to its well-defined structure and molecular weight, this compound can serve as an analytical standard in various spectroscopic and chromatographic techniques. Its purity can be readily assessed, making it a reliable reference compound for the identification and quantification of related substances in complex mixtures.
Investigations in Agrochemical Research
The search for new and effective agrochemicals is a continuous effort in the agricultural industry. Heterocyclic compounds, including those containing oxazole and isoxazole (B147169) rings, have been investigated for their potential as herbicides, fungicides, and insecticides. nih.govresearchgate.net
The biological activity of a molecule is often dependent on its specific structure and the nature of its substituents. The presence of halogen atoms, such as bromine and fluorine, can significantly influence the bioactivity of a compound by affecting its lipophilicity, metabolic stability, and interaction with biological targets. For instance, the introduction of a fluorine atom into a phenyl ring has been shown to enhance the fungicidal activity of certain benzoxazole (B165842) derivatives. researchgate.net
Research into the agrochemical potential of this compound would involve screening for its activity against various plant pathogens, pests, and weeds. The ability to synthesize a diverse library of derivatives through the modification of the bromo-substituent would be crucial in establishing structure-activity relationships (SAR) and optimizing the compound for potential use as a lead structure in the development of new agrochemicals. Studies have shown that oxazole derivatives can act as plant growth regulators, further expanding the scope of their potential applications in agriculture.
Q & A
Q. What are the preferred synthetic routes for 5-(5-Bromo-2-fluorophenyl)-1,3-oxazole, and how do reaction conditions influence yield?
The compound is typically synthesized via van Leusen's oxazole synthesis (Scheme 1 in ), which involves cyclization of aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) under basic conditions (e.g., K₂CO₃ in methanol at 70°C). Key factors include:
- Solvent choice : Methanol or THF optimizes cyclization.
- Catalysts : Triethylamine enhances nucleophilic substitution for bromine introduction .
- Purification : Recrystallization or chromatography ensures >95% purity. Yield improvements (up to 60%) are achieved by optimizing stoichiometry and reaction time .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Structural confirmation requires:
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., bromine at C5, fluorine at C2 of phenyl) .
- Mass spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ ≈ 258.97 g/mol) .
- X-ray crystallography : Resolves dihedral angles between oxazole and phenyl rings (e.g., 10.7–64.1°) and halogen bonding interactions .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this oxazole derivative?
Molecular docking (AutoDock) screens interactions with targets like PLK-1 (polo-like kinase 1), a cancer therapy target. Key steps:
- Ligand preparation : Optimize 3D conformation using Gaussian09 .
- Binding affinity analysis : Compare docking scores (e.g., ΔG = -8.2 kcal/mol) with known inhibitors.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Contradictions arise when experimental IC₅₀ values diverge from computational predictions, often due to solvent effects or protein flexibility .
Q. What challenges arise in resolving crystallographic disorder in halogenated oxazoles?
Halogen atoms (Br, F) introduce disorder due to their electron density and positional flexibility. Strategies include:
- Multi-component refinement : Model fluorine disorder over two sites (occupancies 0.627 and 0.373) .
- SHELXL restraints : Use ISOR and DELU commands to refine anisotropic displacement parameters .
- Hirshfeld surface analysis : Quantify C–H···F and π–π interactions (e.g., 3.2–3.5 Å distances) to validate packing .
Q. How do substituents (Br, F) influence reactivity in cross-coupling reactions?
The bromine atom at C5 facilitates Suzuki-Miyaura coupling with boronic acids (e.g., aryl/heteroaryl partners):
- Catalyst systems : Pd(PPh₃)₄/K₃PO₄ in DMF/H₂O (80°C) achieves >70% conversion .
- Electronic effects : Fluorine’s electron-withdrawing nature activates the oxazole ring for nucleophilic substitution but deactivates it for electrophilic attacks .
Contradictions in reaction outcomes (e.g., regioselectivity) may stem from competing π-π stacking vs. steric effects .
Methodological Troubleshooting
Q. How to address low yields in oxazole cyclization reactions?
- Optimize TosMIC stoichiometry : A 1:1.2 aldehyde/TosMIC ratio reduces side products .
- Monitor intermediates : Use TLC (hexane/EtOAc 3:1) to detect premature cyclization.
- Quench unreacted reagents : Add H₂O post-reaction to precipitate impurities .
Q. Why do biological assays show variability in IC₅₀ values for this compound?
- Cell line specificity : Triple-negative breast cancer (MDA-MB-231) may show higher sensitivity due to PLK-1 overexpression .
- Solubility limitations : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic instability : Phase I metabolites (e.g., debrominated analogs) may confound results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
